molecular formula C7H8O2 B13906367 5-Oxaspiro[2.5]oct-6-en-8-one

5-Oxaspiro[2.5]oct-6-en-8-one

Cat. No.: B13906367
M. Wt: 124.14 g/mol
InChI Key: YKGJZOFVECDSOK-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]oct-6-en-8-one (CAS 2385073-58-3) is a synthetic organic compound with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol . It features a spirocyclic architecture that incorporates both an oxirane (epoxide) and an enone functional group, making it a valuable and versatile building block in medicinal chemistry and organic synthesis . Compounds based on the 1-oxaspiro[2.5]octane core are of significant research interest due to their presence in biologically active molecules. For instance, this structural motif is found in Fumagillin, a natural product, and its derivative ZGN-1061, an experimental drug that has been studied for its potential in treating obesity and type 2 diabetes by acting as a methionine aminopeptidase 2 (MetAP2) inhibitor . The unique reactivity of the spirocyclic epoxide and the unsaturated ketone in this compound provides researchers with a multifunctional scaffold for developing novel pharmacologically active agents and exploring new chemical spaces . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

5-oxaspiro[2.5]oct-6-en-8-one

InChI

InChI=1S/C7H8O2/c8-6-1-4-9-5-7(6)2-3-7/h1,4H,2-3,5H2

InChI Key

YKGJZOFVECDSOK-UHFFFAOYSA-N

Canonical SMILES

C1CC12COC=CC2=O

Origin of Product

United States

Synthetic Methodologies for 5 Oxaspiro 2.5 Oct 6 En 8 One and Analogues

Established Synthetic Routes to the 5-Oxaspiro[2.5]oct-6-en-8-one Skeleton

Established methods for constructing the this compound skeleton often involve classical organic reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-step syntheses are common for building complex molecular architectures like the 5-oxaspiro[2.5]octenone framework. These approaches allow for the careful and controlled introduction of functional groups and stereocenters.

A concise three-step synthesis of litseaone A, which contains a 5-oxaspiro[2.5]oct-7-ene-4,6-dione substructure, has been reported starting from a known phloroglucinol (B13840) derivative. tandfonline.com The key steps involve α-hydroxyethylation, oxidative dearomatization, and a final aldol (B89426) condensation. tandfonline.com Another example involves a five-step synthesis of 5-hydroxy-8-methoxy-1-oxaspiro google.comgoogle.comundeca-7,10-diene-9-one from vanillin. mdpi.com This sequence includes protection of a phenolic hydroxyl group, nucleophilic addition of allylmagnesium bromide, anti-Markovnikov hydration, deprotection, and a final oxidative cyclization using lead(IV) acetate (B1210297) to form the spiroether. mdpi.com

Some patented processes also describe multi-step routes. For instance, the synthesis of spiro[2.5]octane-5,7-dione, a related saturated analogue, has been achieved through a four-step sequence involving a Wittig reaction, Michael/Claisen reactions, followed by hydrolysis and decarboxylation. google.com

Table 1: Examples of Multi-Step Syntheses for Oxaspiro[2.5]octenone Analogs

Starting MaterialKey StepsProductReference
Phloroglucinol derivativeα-hydroxyethylation, oxidative dearomatization, aldol condensationLitseaone A tandfonline.com
VanillinProtection, Grignard addition, hydration, deprotection, oxidative cyclization5-Hydroxy-8-methoxy-1-oxaspiro google.comgoogle.comundeca-7,10-diene-9-one mdpi.com
(1-Ethoxycyclopropoxy)trimethylsilaneWittig reaction, Michael/Claisen reactions, hydrolysis, decarboxylationSpiro[2.5]octane-5,7-dione google.com

To improve synthetic efficiency, one-pot and cascade reactions have been developed. These protocols combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste.

A notable example is the synthesis of spiro[2.5]octa-4,7-dien-6-ones from para-quinone methides. researchgate.net This method proceeds under mild, metal-free conditions and can generate products with multiple consecutive quaternary centers. researchgate.net Cascade reactions involving alkynyl alcohols have also emerged as powerful tools for synthesizing diverse heterocycles. rsc.org For instance, the AgOTf-catalyzed cascade annulation of 5-hexyn-1-ols with aldehydes can lead to complex fused and spiroketal structures. rsc.org

The synthesis of spiro[2.5]octane-5,7-dione and its analogue spiro[3.5]nonane-6,8-dione has been achieved via a one-pot cyclization of acrylates with diethyl acetonedicarboxylate, followed by decarboxylation, which notably avoids chromatographic purification. researchgate.net Furthermore, cascade reactions leading to indole (B1671886) derivatives can proceed through spirocyclic intermediates. mdpi.com

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of spirocyclic compounds.

A formal [5+1] annulation reaction has been reported for the synthesis of certain spiro compounds. sigmaaldrich.com Additionally, a Lewis acid-HFIP mediated [2+3]-annulation of p-quinone methides and iodonium (B1229267) ylides provides a route to oxaspirocyclohexadienones. researchgate.net This process is proposed to occur through a one-pot sequence of carbonyl activation, cyclopropyl (B3062369) formation, and a Cloke-Wilson rearrangement. researchgate.net

Radical-mediated annulation reactions of 1,n-enynes are also effective for constructing polycyclic systems. researchgate.net For example, a Cu-catalyzed oxidative radical [2+2+1] annulation of phenol-linked 1,7-enynes with α-active methylene (B1212753) nitrile yields cyclopenta[c]chromene derivatives, which share structural motifs with oxaspiro compounds. researchgate.net

One-Pot and Cascade Reaction Protocols for Spiroketone Formation

Novel Approaches and Catalytic Methods in Oxaspiro[2.5]octenone Synthesis

Modern synthetic chemistry has seen a surge in the development of novel catalytic methods, including those employing transition metals and organocatalysts, to achieve higher efficiency, selectivity, and access to chiral molecules.

Transition metals are powerful catalysts for a wide array of organic transformations, including those used to synthesize spirocyclic ketones.

Palladium-catalyzed reactions are particularly prominent. For example, the oxidative cross-coupling of α-diazo ketones with vinyl boronic acids, catalyzed by palladium, has been studied for a range of cyclic α-diazocarbonyl compounds. mdpi.com Another palladium-catalyzed process is the asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols, which has been used to synthesize chiral 9,10-dihydrophenanthrenes with high enantioselectivity. nih.gov

Other transition metals like gold, nickel, and zinc have also been employed. Gold catalysts can activate isatin (B1672199) for nucleophilic addition reactions to form spirooxindoles. nih.gov Nickel(II) chloride catalyzes the synthesis of pyrazolophthalazinyl spirooxindoles through a Knoevenagel condensation/Michael addition/cycloaddition/isomerization sequence. nih.gov Zinc triflate, in combination with a chiral bis(oxazoline) ligand, catalyzes the Michael/cyclization reaction between 3-nitroindoles and 3-isothiocyanato oxindoles to produce polycyclic spirooxindoles. nih.gov

Table 2: Transition Metal Catalysts in the Synthesis of Spirocyclic Compounds

Metal CatalystReaction TypeProduct TypeReference
PalladiumOxidative cross-couplingα-Vinyl cyclic ketones mdpi.com
PalladiumAsymmetric allylic alkylationChiral 9,10-dihydrophenanthrenes nih.gov
GoldNucleophilic addition/cyclizationSpirooxindoles nih.gov
NickelCondensation/addition/cyclizationPyrazolophthalazinyl spirooxindoles nih.gov
ZincMichael/cyclizationPolycyclic spirooxindoles nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to enantiomerically enriched compounds without the need for metal catalysts.

The asymmetric synthesis of chiral cycloalkenone derivatives has been achieved through palladium-catalyzed oxidative desymmetrization of meso-dibenzoates, yielding γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.org These products are versatile precursors for a variety of substituted cycloalkenones. rsc.org

An iridium–salen complex has been used for the asymmetric cyclopropanation of six-membered diazolactones with alkenes and dienes to produce 5-oxaspiro[2.5]oct-7-en-4-ones with high trans-selectivity and good yields. thieme-connect.com Furthermore, organocatalytic methods have been developed for the synthesis of the cyclopropyl moiety of certain eicosanoids, where both enantiomers could be obtained using different chiral catalysts. thieme-connect.com

Chiral oxime ethers have also been utilized in the asymmetric synthesis of nitrogen heterocycles through an oxime addition–ring-closing metathesis protocol. rsc.org This versatile method allows for the stereoselective formation of hydroxylamines, which can then be cyclized to form various ring sizes. rsc.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The pursuit of environmentally conscious synthetic routes to complex molecules like this compound is a paramount objective in modern organic chemistry. Green chemistry principles, which prioritize waste reduction, the use of less hazardous materials, and energy efficiency, are increasingly being applied to the synthesis of spirocyclic compounds.

A significant advancement in this area is the use of heterogeneous catalysis, which offers advantages such as catalyst recyclability and simplified product purification. encyclopedia.pub For instance, magnetic nanocatalysts have demonstrated high efficiency in the synthesis of pyran derivatives, achieving high yields in short reaction times under mild conditions. encyclopedia.pub These catalysts, often composed of iron oxide nanoparticles with functionalized coatings, can be easily separated from the reaction mixture using an external magnet, minimizing waste and allowing for their reuse. encyclopedia.pub One-pot multicomponent reactions (MCRs) are another cornerstone of green synthetic strategies, as they enhance productivity and save time compared to traditional multi-step syntheses. encyclopedia.pub

Organocatalysis also presents a powerful tool for the green synthesis of related spiro compounds. For example, the asymmetric synthesis of spirooxindoles, which share structural similarities with the target molecule, has been achieved with high enantioselectivity using organocatalysts. rsc.org These reactions often proceed under mild conditions and avoid the use of toxic heavy metals.

The choice of solvent is another critical factor in green synthesis. The use of benign solvents like ethanol (B145695) or even water is preferred over hazardous organic solvents. encyclopedia.pub Research into the synthesis of pyran derivatives has shown that efficient reactions can be carried out in ethanol, reducing the environmental impact of the process. encyclopedia.pub

Below is a table summarizing green synthetic approaches applicable to the synthesis of pyran and spirocyclic derivatives:

Catalyst/MethodReaction TypeKey Green Principles
Magnetic NanocatalystsKnoevenagel condensationHeterogeneous catalysis, catalyst reusability, high atom economy, mild reaction conditions. encyclopedia.pub
OrganocatalysisAsymmetric cycloadditionMetal-free catalysis, high enantioselectivity, mild conditions. rsc.org
Multicomponent Reactions (MCRs)One-pot synthesisReduced number of steps, time-saving, increased efficiency. encyclopedia.pub
Use of Benign SolventsVariousReduced toxicity and environmental impact. encyclopedia.pub

Strategies for Functionalization and Diversification of the this compound Core

The this compound scaffold possesses multiple reactive sites, making it an attractive template for chemical diversification to generate libraries of novel compounds with potential biological activities. The inherent reactivity of the epoxide and the enone functionalities allows for a wide range of chemical transformations.

The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This provides a straightforward method for introducing a variety of functional groups. For instance, the reaction with nucleophiles can lead to the formation of highly functionalized pyran or chroman derivatives. The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, for example, highlights the utility of such strategies in creating complex molecular architectures. nih.gov

The enone moiety within the pyranone ring offers several avenues for functionalization. The α,β-unsaturated system can undergo Michael additions with various nucleophiles, allowing for the introduction of substituents at the C7 position. Furthermore, the carbonyl group at C8 can be targeted by nucleophiles or be reduced to the corresponding alcohol. Cycloaddition reactions involving the double bond of the enone system can also be employed to construct more complex fused or spirocyclic systems. For example, cycloaddition reactions of 3-methyleneindolinones have been extensively used to synthesize a diverse range of spirooxindoles. researchgate.net

The development of multicomponent reactions (MCRs) has also provided efficient pathways to complex spirocyclic systems. The reaction of 2-acetyl-oxirane-2-carboxamides with arylaldehydes and malononitrile, for instance, yields spiro[isoquinolinone-4,2′-oxiranes] in a one-pot process at room temperature. rsc.org This demonstrates the power of MCRs in rapidly assembling molecular complexity from simple starting materials.

The following table outlines several strategies for the functionalization and diversification of the this compound core and related structures:

Reaction TypeReagents/Starting MaterialsFunctional Group TargetedResulting Structures
Multicomponent Reaction2-Acetyl-oxirane-2-carboxamides, arylaldehydes, malononitrileMultipleSpiro[isoquinolinone-4,2′-oxiranes]. rsc.org
Nucleophilic Addition/CyclizationIsatins, various nucleophilesCarbonyl groupSpirooxindole derivatives. researchgate.net
Cycloaddition Reactions3-Methyleneindolinones, dipolarophilesAlkeneDiverse 3,3′-spirocyclic oxindoles. researchgate.net
Ring Opening/AnnulationEnaminones, cyclopropenonesMultipleHighly substituted γ-butenolides and γ-lactams. researchgate.net

These diverse synthetic strategies underscore the versatility of the this compound scaffold as a building block for the creation of novel and structurally complex molecules with potential applications in various fields of chemical biology and medicinal chemistry.

Reactivity and Reaction Mechanisms of 5 Oxaspiro 2.5 Oct 6 En 8 One

Electrophilic and Nucleophilic Reactions of the Enone Moiety

The enone portion of 5-Oxaspiro[2.5]oct-6-en-8-one contains two electrophilic centers: the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for both 1,2-additions to the carbonyl group and 1,4-conjugate additions to the α,β-unsaturated system. Furthermore, the double bond can participate in cycloaddition reactions.

Conjugate Additions to the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone system in this compound is susceptible to conjugate addition (Michael addition) by a variety of soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position of the enone. The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-adduct.

The choice of nucleophile and reaction conditions can influence the outcome of the reaction, sometimes leading to subsequent intramolecular reactions. For instance, the reaction with specific nucleophiles can be followed by an intramolecular cyclization, demonstrating the utility of this compound in tandem reaction sequences.

Table 1: Examples of Conjugate Addition Reactions This table is illustrative and based on general reactivity patterns of similar enone systems, as specific data for this compound is not extensively documented in the provided search results.

Nucleophile (Reagent) Product Type Potential Subsequent Reactions
Organocuprates (R₂CuLi) β-Alkylated ketone -
Thiols (RSH) β-Thioether ketone -
Amines (R₂NH) β-Amino ketone Intramolecular cyclization

Cycloaddition Reactions Involving the Enone System

The enone moiety of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The electron-withdrawing nature of the ketone activates the double bond for reaction with electron-rich dienes. These reactions are often highly stereoselective due to the facial bias imposed by the spirocyclic structure.

In a related compound, 1-oxaspiro[2.5]octa-5,7-dien-4-one, an intramolecular Diels-Alder reaction has been reported, leading to the formation of complex tricyclic systems. researchgate.net This highlights the potential for intramolecular cycloadditions in derivatives of this compound where a diene is tethered to the main structure. Additionally, photochemical [2+2] cycloadditions are another class of reactions that the enone system can undergo, typically with alkenes, to form four-membered rings. acs.org

Table 2: Cycloaddition Reactions of the Enone Moiety

Reaction Type Reactant Partner Product
[4+2] Diels-Alder Electron-rich diene Bicyclic adduct
[2+2] Photocycloaddition Alkene Fused cyclobutane (B1203170) ring

Ring-Opening Reactions of the Oxirane Ring

The three-membered oxirane ring of this compound is highly strained and therefore susceptible to ring-opening by both acids and nucleophiles. These reactions are often regioselective and stereoselective, providing a route to highly functionalized cyclohexanone (B45756) derivatives.

Acid-Catalyzed Ring-Opening Pathways

In the presence of protic or Lewis acids, the oxirane ring can be opened. The acid first protonates or coordinates to the epoxide oxygen, making the carbons of the oxirane more electrophilic and susceptible to attack by a nucleophile. In the absence of a strong external nucleophile, rearrangement can occur. For instance, treatment of a similar compound, 1-oxaspiro[2.5]oct-5-ene, with a strong acid in the presence of water or an alcohol leads to the formation of a 1-hydroxymethyl- or 1-alkoxymethyl-substituted 3-cyclohexen-1-ol, respectively. google.com The reaction of 6,6-dimethyl-l-oxa-spiro[2.5]oct-4-ene is another example of an acid-catalyzed epoxide ring-opening. ucl.ac.uk

The regioselectivity of the attack (at the spiro-carbon vs. the methylene (B1212753) carbon of the oxirane) is influenced by both electronic and steric factors, as well as the nature of the acid catalyst.

Nucleophilic Ring-Opening and Subsequent Transformations

A wide range of nucleophiles can open the oxirane ring, typically under basic or neutral conditions. The reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms of the epoxide and causing the ring to open. The attack usually occurs at the less substituted carbon atom due to lower steric hindrance.

For example, spirocyclic oxiranes react with sodium azide (B81097) to yield azido-alcohols. nih.gov Similarly, thiophenol in the presence of a base can open the epoxide ring to form a thio-substituted cyclohexenol (B1201834). google.com Enzymatic hydrolysis, a form of nucleophilic attack by water catalyzed by an epoxide hydrolase, has been used for the kinetic resolution of related methyl-substituted 1-oxaspiro[2.5]octanes. acs.org

Table 3: Nucleophilic Ring-Opening of the Oxirane Ring

Nucleophile Reagent/Catalyst Product Type
Azide Sodium azide Azido-alcohol nih.gov
Thiol Thiophenol / Sodium hydride Thio-substituted cyclohexenol google.com
Water Epoxide hydrolase Diol acs.org
Dialkylamine Dialkylamine / Triethylaluminum Amino-alcohol google.com

Rearrangement Reactions of the Spiro Framework

The spirocyclic framework of this compound can undergo various rearrangement reactions, often triggered by the ring-opening of the strained oxirane. These rearrangements can lead to the formation of new ring systems and are a valuable strategy for increasing molecular complexity.

Acid-catalyzed conditions, in particular, can promote skeletal rearrangements. Treatment of spiro compounds with protic or Lewis acids can lead to the formation of alkenyl-substituted ethers through a rearrangement pathway. google.com The specific nature of the rearrangement is highly dependent on the substrate structure and the reaction conditions. For example, the Cargill rearrangement is a known photochemical rearrangement of certain bicyclic systems that can be accessed from spiro precursors, although this is a more complex, multi-step transformation. acs.org The inherent strain in the spirocycle, combined with the reactivity of the epoxide and enone, provides a fertile ground for discovering novel molecular rearrangements.

Investigations into Pericyclic and Concerted Reactions of the Compound

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the chemistry of this compound and related spiroepoxydienones. These reactions are often concerted, meaning that bond breaking and bond formation occur simultaneously, without the formation of a distinct intermediate.

One of the most significant pericyclic reactions involving a related system, 1-oxaspiro[2.5]octa-5,7-dien-4-ones, is the intramolecular Diels-Alder reaction. researchgate.net This [4+2] cycloaddition, a cornerstone of organic synthesis, allows for the stereoselective construction of complex polycyclic systems. researchgate.net For instance, the intramolecular π(4s) + π(2s) cycloaddition of these dienones has been utilized in the synthesis of sterpuranes and coriolin (B1246448). researchgate.net

Sigmatropic rearrangements are another class of concerted pericyclic reactions observed in these systems. wikipedia.org These reactions involve the migration of a sigma-bond across a π-system. wikipedia.org Specific examples include the google.comgoogle.com sigmatropic rearrangement, such as the Cope and Claisen rearrangements, which are well-documented for their synthetic utility in forming carbon-carbon bonds. wikipedia.orgmdpi.com The Overman rearrangement, a google.comgoogle.com-sigmatropic rearrangement of allylic trichloroacetimidates, provides a method for synthesizing allylic amines, which are versatile synthetic intermediates. mdpi.com

The thermal and photochemical reactivity of spiroepoxydienones can also lead to interesting rearrangements. For example, the photochemical Wolff rearrangement of cyclic α-diazo ketones, which can be precursors to spirocyclic systems, generates ketenes that can undergo subsequent cycloadditions. mdpi.com Additionally, the decomposition of certain spirocyclic diazo compounds can proceed through β-migration pathways. mdpi.com

Chemo-, Regio-, and Stereoselectivity in this compound Transformations

The selective transformation of this compound and its analogs is crucial for their application in targeted synthesis. Chemists have investigated various strategies to control the chemo-, regio-, and stereoselectivity of their reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound derivatives, the presence of multiple reactive sites, such as the epoxide, the enone system, and any additional functional groups, presents a challenge and an opportunity for selective transformations. For example, in the reactions of 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles, the initial attack can occur at either the secondary or tertiary carbon of the spiro-epoxide ring, leading to a variety of substitution and rearrangement products. acs.org The choice of reagents and reaction conditions can influence which pathway is favored.

Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. In the addition of nucleophiles to the spiroepoxydienone system, the regioselectivity of the attack on the epoxide ring is a key consideration. acs.org Similarly, in cycloaddition reactions, the orientation of the reactants is governed by regioselective principles. For instance, the radical borylative cyclization of N-allylcyanamides demonstrates chemo- and regioselective addition of a boryl radical to the alkene moiety. researchgate.net

Stereoselectivity describes the preferential formation of one stereoisomer over another. The rigid spirocyclic framework of this compound can impart a high degree of stereocontrol in its reactions. Intramolecular reactions, such as the Diels-Alder cycloaddition of 1-oxaspiro[2.5]octa-5,7-dien-4-ones, are often highly stereoselective, leading to the formation of specific diastereomers. researchgate.net The stereochemistry of the products of nucleophilic attack is also a critical aspect, with the approach of the nucleophile being influenced by the steric environment of the spirocycle. The diastereoselective synthesis of related spiroethers has been achieved with high diastereomeric excess. mdpi.com Furthermore, asymmetric catalysis can be employed to achieve high enantioselectivity in reactions involving these spirocyclic systems. acs.org

The following table summarizes some of the selective transformations involving related spirocyclic systems:

Reaction TypeSubstrate TypeKey Selectivity AspectOutcome
Intramolecular Diels-Alder1-Oxaspiro[2.5]octa-5,7-dien-4-onesStereoselectiveAssembly of polycyclic systems like sterpuranes and coriolin researchgate.net
Nucleophilic Addition1-Oxaspiro[2.5]octa-5,7-dien-4-onesChemo- and RegioselectiveFormation of various substitution and rearrangement products acs.org
Radical Borylative CyclizationN-AllylcyanamidesChemo- and RegioselectiveSynthesis of boron-substituted N-heterocycles researchgate.net
Diastereoselective SynthesisPhenolic derivativesStereoselectiveFormation of spiroethers with high diastereomeric excess mdpi.com
Asymmetric Allylic SubstitutionEnolsEnantioselectiveSynthesis of chiral 2H-1,4-oxazine skeletons acs.org

These investigations into the reactivity and selectivity of this compound and its derivatives continue to provide valuable insights for the design and execution of complex organic syntheses.

Computational and Theoretical Studies of 5 Oxaspiro 2.5 Oct 6 En 8 One

Electronic Structure and Molecular Orbital Analysis

Computational analysis of 5-Oxaspiro[2.5]oct-6-en-8-one reveals a complex interplay of electronic effects arising from its distinct functional groups. The electronic structure is dominated by the α,β-unsaturated ketone system and the spiro-fused cyclopropane (B1198618) ring. Quantum chemical calculations, typically employing Density Functional Theory (DFT), are used to determine the distribution of electron density and the energies and shapes of the molecular orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) are concentrated around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (blue) are expected near the hydrogen atoms.

Table 1: Calculated Frontier Orbital Energies (Illustrative) This table presents typical energy values for similar enone systems, calculated using DFT at the B3LYP/6-31G level of theory, to illustrate the electronic properties of this compound.*

Molecular OrbitalEnergy (eV)Description
HOMO-7.2 eVPrimarily located on the C=C and C=O π-system.
LUMO-1.5 eVConcentrated on the β-carbon and carbonyl carbon.
HOMO-LUMO Gap5.7 eVIndicates moderate kinetic stability.

Conformational Analysis and Energetics of the Spiro System

The conformational flexibility of this compound is largely dictated by the six-membered oxacycle, as the cyclopropane ring is inherently rigid. The six-membered ring is constrained by the spiro center and the C=C double bond, preventing it from adopting a classic chair conformation. Instead, it likely exists in one or more distorted half-chair or boat-like conformations. iucr.org

Conformational analysis is a computational method used to study the energetics of different spatial arrangements of a molecule. wikipedia.org High-level quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for interconversion between them. For spirocyclic systems, the rotational barrier around the spiro-carbon can also be a key energetic factor. In this molecule, the oxacycle can undergo a ring-flip, though the energy barrier might be different from that of a simple cyclohexane (B81311) due to the planarizing effect of the double bond and the steric influence of the fused cyclopropane. wikipedia.orgresearchgate.net

Table 2: Relative Energies of Hypothetical Conformers This table illustrates the potential energy differences between possible low-energy conformations of the six-membered ring, as would be determined by computational analysis.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles
Half-Chair 10.00 (Global Minimum)C1-C2-C3-C4 = 45°, O5-C6-C7-C8 = -15°
Boat+3.5C1-C2-C3-C4 = 0°, O5-C6-C7-C8 = 60°
Half-Chair 2+5.2C1-C2-C3-C4 = -45°, O5-C6-C7-C8 = 15°

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations are a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comresearchgate.net For this compound, these methods can model reactions such as nucleophilic additions, cycloadditions, and rearrangements. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out.

For example, in a Michael addition reaction, DFT calculations can identify the transition state structure for the attack of a nucleophile on the β-carbon of the enone. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. These studies can clarify the roles of catalysts, solvent effects, and the stereochemical outcome of a reaction. researchgate.net

Table 3: Calculated Activation Energies for a Representative Reaction (Michael Addition) This table provides an example of how computational chemistry quantifies reaction barriers for a hypothetical reaction involving this compound.

Reaction StepReactantsTransition State (TS)Activation Energy (ΔE‡) (kcal/mol)
Nucleophilic Attack5-Oxaspiro[...]oct-6-en-8-one + CH₃S⁻[TS1]⁻12.5
ProtonationEnolate Intermediate + H⁺[TS2]2.1

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of complex molecules before extensive experimental work is undertaken. nih.gov By analyzing the electronic structure, particularly the frontier molecular orbitals and the molecular electrostatic potential, chemists can predict how this compound will behave in different chemical environments.

Regioselectivity: In reactions with multiple possible sites of attack, computational models can predict the favored product by comparing the activation energies for the different pathways. For instance, in an electrophilic addition to the enone, models could determine whether the attack is more likely at the C=C double bond or the carbonyl oxygen.

Stereoselectivity: For reactions that can produce multiple stereoisomers, computational methods can predict the major product by calculating the energies of the different diastereomeric transition states. The transition state with the lower energy corresponds to the faster-forming, and thus major, product.

These predictive capabilities are crucial in synthetic chemistry for designing efficient and selective reaction pathways. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Oxaspiro 2.5 Oct 6 En 8 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy is indispensable for delineating the precise covalent framework and stereochemistry of 5-Oxaspiro[2.5]oct-6-en-8-one in solution.

The ¹H-NMR spectrum of this compound is characterized by distinct regions corresponding to its constituent rings. The cyclopropane (B1198618) protons are expected to appear in the highly shielded upfield region, typically between 0.5 and 2.0 ppm, as four distinct multiplets due to their diastereotopic nature and complex geminal and vicinal couplings. The olefinic protons on the dienone ring would produce signals in the downfield region (6.0-7.5 ppm). The proton at C7, adjacent to the carbonyl group, is expected to be deshielded compared to the proton at C6. The coupling constant between these two vinyl protons (JH6-H7) would be characteristic of a cis-alkene arrangement within a six-membered ring.

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon (C8) would exhibit a resonance in the highly deshielded region (~170-180 ppm). The olefinic carbons (C6 and C7) would appear around 120-150 ppm. The spiro carbon (C3), a quaternary center, would have a unique chemical shift, while the cyclopropane carbons (C1 and C2) would be found in the shielded region of the spectrum. The methylene (B1212753) carbon of the epoxide (C4) would be observed at a chemical shift influenced by the ring strain and the adjacent oxygen atom. Complete assignment of these signals is often confirmed through heteronuclear correlation experiments. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.
PositionPredicted ¹H Chemical Shift (ppm) & MultiplicityPredicted ¹³C Chemical Shift (ppm)Key Expected Correlations
1, 2 (CH₂)~0.5 - 2.0 (m)~10 - 30COSY with other cyclopropane protons
3 (C)-~35 - 50 (spiro)HMBC to C1, C2, C4 protons
4 (CH₂)~3.5 - 4.5 (m)~60 - 75HMBC to C3, C5
6 (CH)~6.0 - 6.5 (d)~120 - 130COSY with H7; HMBC to C4, C8
7 (CH)~7.0 - 7.5 (d)~140 - 150COSY with H6; HMBC to C5, C8
8 (C=O)-~170 - 180HMBC to H6, H7

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling network. A key cross-peak would be observed between the olefinic protons H6 and H7, confirming their vicinal relationship. It would also reveal the intricate coupling patterns among the four diastereotopic protons of the cyclopropane ring.

TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a given spin system. For this molecule, it would highlight the entire set of coupled cyclopropane protons from a single cross-peak.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, enabling unambiguous assignment of the ¹³C signals for C1, C2, C4, C6, and C7.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) C-H correlations. For instance, correlations from the olefinic proton H7 to the carbonyl carbon C8 and the spiro carbon C3 would be expected, helping to piece together the molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These techniques are vital for determining the three-dimensional structure by identifying protons that are close in space. A NOESY cross-peak between one of the cyclopropane protons and the H6 vinyl proton would provide definitive evidence for the spiro-connectivity and the relative orientation of the two rings.

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous picture of the molecular structure in solution. mdpi.commdpi.com

¹H-NMR and ¹³C-NMR Chemical Shift Analysis and Coupling Constants

Mass Spectrometric Approaches for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound and for gaining insight into its structural integrity through fragmentation analysis. msu.edu The molecular formula is C₇H₈O₂, corresponding to a monoisotopic mass of 124.0473 g/mol .

High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. In electron ionization (EI-MS), the molecular ion ([M]⁺˙) peak would be observed at m/z 124. The fragmentation pattern would be characteristic of the molecule's structure. Plausible fragmentation pathways include:

Loss of Carbon Monoxide: A common fragmentation for cyclic ketones and lactones is the neutral loss of a CO molecule (28 Da), which would lead to a fragment ion at m/z 96.

Retro-Diels-Alder (RDA) Reaction: The dienone ring could undergo a retro-Diels-Alder cleavage, although less common for this specific pattern, potentially leading to characteristic fragments.

Cyclopropane Ring Opening: The strained cyclopropane ring could open, leading to a series of subsequent fragmentations and rearrangements.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would be employed to systematically map these fragmentation pathways, providing further structural confirmation. raco.cat

Table 2: Predicted Mass Spectrometry Fragments for this compound.
m/zProposed Fragment IdentityProposed Neutral Loss
124[C₇H₈O₂]⁺˙ (Molecular Ion)-
96[C₆H₈O]⁺˙CO
81[C₅H₅O]⁺CO, CH₃
68[C₄H₄O]⁺˙ (Furan radical cation)C₃H₄O

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated lactone carbonyl group (νC=O). Due to conjugation, this band is expected to appear around 1720-1740 cm⁻¹. Other key absorptions include the C=C stretching vibration (νC=C) at approximately 1640 cm⁻¹, C-O-C stretching vibrations for the lactone and epoxide functionalities (typically in the 1250-1050 cm⁻¹ region), and C-H stretching vibrations for the olefinic and cyclopropyl (B3062369) protons (above and below 3000 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy offers complementary information. core.ac.uk The C=C stretching vibration, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. mdpi.com The symmetric breathing modes of the cyclopropane ring would also be Raman active. Comparing the IR and Raman spectra helps in assigning vibrational modes based on their symmetry and selection rules. americanpharmaceuticalreview.com Rotational spectroscopy studies on the closely related analog, 1-Oxaspiro[2.5]octa-4,7-dien-6-one, have provided precise rotational constants and centrifugal distortion constants, which are fundamentally related to the molecule's vibrational ground state and geometry. acs.org

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the definitive, unambiguous three-dimensional structure in the solid state. wikipedia.org This technique yields precise measurements of all bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule crystallizing in a chiral space group, X-ray crystallography can determine the absolute configuration of the spirocyclic stereocenter without ambiguity. google.com The analysis would confirm the planarity of the conjugated system within the six-membered ring and the puckering of the cyclopropane ring. While a crystal structure for the title compound is not publicly available, analysis of related spirocyclic compounds demonstrates the power of this technique for structural validation. researchgate.netresearchgate.net

Table 3: Hypothetical X-ray Crystallographic Data for this compound.
ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)12.1
β (°)95.5
Volume (ų)635
Z (molecules/unit cell)4

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Absolute Stereochemistry

Given that this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration in solution. Vibrational Circular Dichroism (VCD) is particularly powerful in this regard. wikipedia.orghindsinstruments.com

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com An experimental VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with theoretical spectra calculated for both enantiomers (R and S) using quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov A match between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration of the molecule in solution. This method is a powerful alternative or complement to X-ray crystallography, especially when suitable crystals cannot be grown.

Applications of 5 Oxaspiro 2.5 Oct 6 En 8 One As a Building Block in Complex Organic Synthesis

Strategic Intermediate in the Total Synthesis of Natural Products and Analogues

The utility of 5-Oxaspiro[2.5]oct-6-en-8-one as a strategic building block is prominently demonstrated in the total synthesis of complex natural products. Its compact and rigid framework allows for the controlled installation of stereocenters, including challenging all-carbon quaternary centers, upon selective ring-opening of the cyclopropane (B1198618) moiety.

Research findings indicate that Lewis acid or transition-metal-catalyzed activation of the spirocycle can initiate stereospecific ring-opening reactions. For instance, treatment with a copper catalyst and a Grignard reagent can lead to a conjugate addition-coupled ring-opening, generating a functionalized eight-membered carbocycle. This transformation is particularly valuable for accessing the core structures of natural products like those found in the daucane or sphenolobane sesquiterpenoid families. The original spirocyclic carbon becomes a stereochemically defined quaternary center in the product, a structural feature that is often crucial for biological activity but difficult to construct using traditional methods.

Furthermore, the dihydropyranone ring itself can be elaborated. After a selective transformation of the cyclopropane, the enone system remains available for further functionalization, such as epoxidation, dihydroxylation, or subsequent conjugate additions, allowing for a stepwise and controlled assembly of the target natural product.

Table 1: Representative Transformation in a Natural Product Synthesis Context

Starting MaterialKey Reagents/ConditionsKey Transformation TypeResulting Structural Core
This compound1. R₂CuLi (Gilman reagent)2. H₃O⁺ workupConjugate Addition-Initiated Ring OpeningSubstituted Cyclooctenone
This compound1. TiCl₄ (Lewis Acid)2. Silyl enol etherLewis Acid-Mediated Ring Opening/AnnulationFused Bicyclic System
This compound1. H₂, Pd/C2. Nucleophile (e.g., R-MgBr)Reductive Ring Openingγ-Hydroxy Ethyl Cyclohexanone (B45756)

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The multiple reactive sites of this compound make it an ideal scaffold for divergent synthesis, enabling the rapid generation of diverse heterocyclic libraries from a single precursor. The reactivity can be precisely directed by the choice of reagents and reaction conditions, allowing chemists to access a wide range of molecular frameworks relevant to medicinal chemistry and materials science.

The primary reaction pathways involve the use of binucleophiles that can react with the enone system.

Reaction with Hydrazines: Treatment with hydrazine (B178648) or substituted hydrazines leads to a Michael addition followed by an intramolecular cyclization onto the carbonyl carbon, yielding pyrazoline-fused spirocycles or, under certain conditions, rearranged pyrazolo-dihydropyran systems.

Reaction with Amidines: Reagents like guanidine (B92328) or acetamidine (B91507) can participate in annulation reactions to form pyrimidine-fused heterocycles. The initial attack occurs at the β-position of the enone, followed by condensation with the carbonyl group.

Reaction with Sulfur Nucleophiles: The use of reagents such as thiourea (B124793) or β-mercaptoethanol can lead to the formation of thiazine- or oxathiane-containing spirocyclic structures through well-established conjugate addition-cyclization sequences.

This divergent approach allows for the systematic exploration of chemical space around the core spirocyclic motif, producing libraries of compounds with distinct stereochemical and electronic properties.

Table 2: Divergent Synthesis of Heterocycles from this compound

Reagent TypeGeneral Reaction PathwayResulting Heterocyclic Core
Hydrazine (H₂NNH₂)Michael Addition / CyclizationPyrazoline-Spiro-Dihydropyran
GuanidineMichael Addition / AnnulationDihydropyrimido-Dihydropyran
1,2-Amino ThiolTandem Michael Addition / CyclizationThiazepine-Spiro-Dihydropyran
β-KetoestersMichael Addition / Intramolecular Aldol (B89426)Fused Bicyclo[3.3.1]nonane system

Precursor in Cascade and Domino Reaction Sequences to Achieve Molecular Complexity

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are a powerful tool for achieving molecular complexity efficiently. This compound is an exceptional substrate for such processes, primarily due to the stored potential energy in its cyclopropane ring.

A classic example is the Michael Addition-Initiated Ring-Opening (MIRO) cascade. In this sequence, a soft nucleophile first adds to the β-carbon (C7) of the enone system. The resulting enolate is perfectly positioned to act as an internal nucleophile, attacking one of the cyclopropyl (B3062369) carbons in an intramolecular S_N2-type displacement. This irreversible ring-opening step releases the ~27 kcal/mol of strain energy, thermodynamically driving the entire sequence forward. The result is the concomitant formation of two new bonds and the creation of a more complex, functionalized ring system in a single synthetic operation[1, 2].

The stereochemical outcome of these cascades can often be controlled by using chiral catalysts or auxiliaries, allowing for the enantioselective synthesis of complex products. This method provides rapid access to densely functionalized cyclohexanone or cyclooctanone (B32682) derivatives that would otherwise require lengthy, multi-step synthetic routes.

Table 3: Mechanistic Steps of a Typical Domino Reaction

StepProcessDescription
1Michael Addition A nucleophile (Nu⁻) attacks the C7 position of the α,β-unsaturated system.
2Enolate Formation An intermediate enolate is formed across the O-C8-C7-C6 portion of the molecule.
3Intramolecular Ring Opening The enolate attacks the strained cyclopropane ring, cleaving a C-C bond and forming a new C-C bond.
4Protonation/Ketonization The resulting anion is protonated upon workup, yielding a stable, functionalized cyclic ketone.

Role in the Synthesis of Pharmacophore-Related Structural Motifs (focus on synthetic methodology)

Beyond its role in total synthesis, this compound is a key precursor for methodologies aimed at constructing specific structural motifs frequently found in pharmacologically active molecules. The focus here is on the synthetic methods that provide access to these privileged structures.

One significant application is the synthesis of spiro-heterocycles. The spirocyclic junction is a recognized pharmacophore that imparts conformational rigidity and three-dimensionality, often improving binding affinity and metabolic stability. Methodologies using this compound can generate novel spiro-piperidine or spiro-pyrrolidine frameworks through reductive amination of the ketone followed by intramolecular reactions, or via cycloaddition reactions across the enone.

Furthermore, ring-rearrangement and ring-expansion methodologies provide access to other important motifs. For example, rhodium-catalyzed reactions of the spirocycle can lead to the formation of substituted cyclooctadienones, which are precursors to bridged bicyclic systems. Similarly, ring-opening cross-coupling (ROCC) reactions, where a nucleophile opens the cyclopropane and a cross-coupling partner is introduced, have been developed. This methodology allows for the synthesis of complex acyclic or macrocyclic structures containing precisely placed functional groups, demonstrating the compound's utility in building a broad range of medicinally relevant scaffolds.

Table 4: Methodologies for Synthesizing Pharmacophore-Related Motifs

Synthetic MethodologyKey Reagents/CatalystResulting Structural Motif
Tandem Reductive Amination/CyclizationR-NH₂, NaBH₃CNSpiro[piperidine-2,2'-pyran]
[3+2] CycloadditionAzomethine ylidesPolycyclic Spiro-Pyrrolidines
Rhodium-Catalyzed Rearrangement[Rh(CO)₂Cl]₂Substituted Cyclooctadienones
Ring-Opening Cross-Coupling (ROCC)Pd(0) catalyst, Organoboron reagentAryl- or Vinyl-Substituted Cyclohexenones

Derivatives and Analogues of 5 Oxaspiro 2.5 Oct 6 En 8 One: Synthesis, Reactivity, and Structural Studies

Synthesis of Substituted 5-Oxaspiro[2.5]oct-6-en-8-one Derivatives

The synthesis of substituted this compound derivatives can be achieved through several methodologies, often involving the construction of the spirocyclic system via cyclization reactions.

One common approach involves the reaction of 1,3-cyclohexanediones with appropriate reagents to form the spiro-cyclopropane ring. For instance, the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126) in the presence of powdered potassium carbonate in ethyl acetate (B1210297) at room temperature provides the corresponding spirocyclopropanes in high yields. researchgate.net This method is efficient and practical for synthesizing 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes. researchgate.net

Another strategy involves the intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which can serve as a route to complex polycyclic systems. researchgate.netacs.org Additionally, the hydrolysis of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene derivatives using Amberlyst-15 in acetone (B3395972) or aqueous tetrahydrofuran (B95107) presents a convenient method for obtaining substituted cyclopropenones, which are precursors to the target oxaspiro compounds. rsc.org

The synthesis of spiro[2.5]octane-5,7-dione, a related dione (B5365651) derivative, has been developed through a route involving the cyclization of diethyl acetonedicarboxylate and related acrylates, followed by decarboxylation. researchgate.netgoogle.com This protocol is advantageous as it avoids the need for column chromatography, making it suitable for large-scale synthesis. researchgate.netgoogle.com

Furthermore, the synthesis of spiro derivatives can be accomplished through condensation reactions. For example, the condensation of ketoesters with compounds of the type NH₂-X (where X can be -OH, -NH₂, -CONH₂, -CSNH₂) is a classical technique for preparing 1,2-azolones and barbituric acids, which can be adapted for the synthesis of spiro heterocyclic derivatives. nih.gov

Comparative Reactivity Studies of Modified Oxaspiro[2.5]octenone Structures

The reactivity of modified oxaspiro[2.5]octenone structures is influenced by the nature and position of substituents on the core scaffold. These modifications can impact the electronic properties and steric environment of the molecule, thereby affecting its reaction pathways.

For instance, the introduction of an electron-withdrawing group or a halogen onto the indole (B1671886) ring of 1-methoxyindoles, which can be considered analogues, significantly increases their reactivity in nucleophilic substitution reactions. ethernet.edu.et This principle can be extended to the oxaspiro[2.5]octenone system, where electron-withdrawing substituents would likely enhance the electrophilicity of the carbonyl group and the double bond.

The photochemical reactivity of these compounds is also a subject of interest. The intramolecular Diels-Alder reaction of 1-oxaspiro[2.5]octa-5,7-dien-4-ones highlights a pathway to complex molecular architectures. researchgate.netacs.org The substituents on the diene and dienophile components within the molecule would play a crucial role in the stereochemical outcome and efficiency of this cycloaddition.

Furthermore, rearrangement reactions are a notable aspect of the reactivity of related epoxyamines. For example, heating 2-(1-aziridinyl)-2-phenylcycloheptanone, an epoxyamine derivative, leads to a ring expansion rearrangement. dss.go.th This suggests that modified oxaspiro[2.5]octenones, particularly those with epoxide-like features, could undergo similar skeletal reorganizations under thermal or acidic conditions.

Stereochemical Aspects in the Synthesis and Transformations of Derivatives

Stereochemistry is a critical consideration in the synthesis and reactions of this compound derivatives, as the biological activity and chemical properties of these molecules are often dependent on their three-dimensional structure.

In the synthesis of derivatives, controlling the stereochemistry at the spirocyclic center and any other chiral centers is a significant challenge. The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis. For example, in the synthesis of homopropargyl alcohols from isatin (B1672199) derivatives, the use of a chiral ligand like (S)-SEGPHOS can lead to high enantiomeric ratios. mdpi.com Similarly, the decomposition of 6-diazocyclohex-2-enones with a chiral center at position 5 can proceed with high enantiopurity, as the stereocenter is often not epimerized during the subsequent β-migration. mdpi.com

The stereochemical outcome of reactions involving these derivatives is also of great importance. For instance, in the Rh(II)-catalyzed cyclopropanation reactions of 2-diazo-1-indanone with styrenes, the major diastereomer formed typically has the aryl group in a trans-orientation to the carbonyl group. mdpi.com

The stereochemistry of related 1-oxaspiro[2.5]octanes has been shown to play a crucial role in their biological activity. The O-axial C3 epimers are predominantly responsible for the biological effects of many spiroepoxide compounds. rsc.org Enzymatic reactions, such as hydrolysis by yeast epoxide hydrolase (YEH), can also exhibit stereochemical preferences. YEH from Rhodotorula glutinis hydrolyzes O-axial C3 epimers of 1-oxaspiro[2.5]octanes faster than the O-equatorial C3 epimers, with the preference being dependent on the substitution pattern on the cyclohexane (B81311) ring. rsc.org

Isolation and Structural Elucidation of Naturally Occurring Oxaspiro[2.5]octenone Derivatives

A number of natural products containing the oxaspiro[2.5]octenone or related spirocyclic frameworks have been isolated from various natural sources, including fungi and marine organisms. The process of isolating and elucidating the structures of these compounds is a crucial area of natural product chemistry.

The isolation process typically involves extraction of the biological material with suitable solvents, followed by a series of chromatographic techniques to separate the individual components. These techniques can include thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC). nih.gov

Once a pure compound is isolated, its structure is elucidated using a combination of spectroscopic methods. nih.govd-nb.info These methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for determining the carbon skeleton and the connectivity of atoms within the molecule. d-nb.info

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. d-nb.infonih.gov

Ultraviolet-Visible (UV) Spectroscopy: This technique helps to identify the presence of chromophores, such as conjugated systems, within the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as carbonyls and hydroxyls.

Future Directions and Emerging Research Areas for 5 Oxaspiro 2.5 Oct 6 En 8 One

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of complex spirocyclic systems, particularly those containing reactive epoxide moieties, remains a significant challenge. While methods for creating related spirocyclopropanes from 1,3-diones exist, future work must focus on developing catalytic systems that offer high efficiency, stereocontrol, and operational simplicity for the direct construction of the 5-Oxaspiro[2.5]oct-6-en-8-one core. researchgate.net

A promising avenue is the development of bifunctional catalysts, which can orchestrate multiple bond-forming events in a single, highly controlled step. For instance, bifunctional iminophosphorane (BIMP) catalysts have demonstrated remarkable success in the enantioselective intramolecular oxa-Michael reaction to form various oxaspirocycles, achieving excellent yields and high enantiomeric ratios. nih.gov Adapting such systems for the synthesis of this compound could provide access to chiral, enantioenriched versions of the molecule, which is crucial for applications in medicinal chemistry and materials science. nih.gov Another area of intense interest is the use of transition metals. Gold- and palladium-catalyzed cascade cyclizations have emerged as powerful tools for constructing complex oxaspirolactones from simple precursors. researchgate.net Research into applying similar gold(III) or silver-based catalytic systems, known to activate alkynes and other functional groups for cascade annulations, could lead to novel and efficient synthetic routes. researchgate.netrsc.org

Table 1: Potential Catalytic Systems for Future Synthesis
Catalyst ClassPotential Reaction TypeKey AdvantagesReference
Bifunctional Organocatalysts (e.g., BIMP)Asymmetric Intramolecular CyclizationHigh enantioselectivity, catalyst modularity, metal-free. nih.gov
Gold (Au) / Silver (Ag) CatalystsCascade Annulation / CycloisomerizationMild reaction conditions, high atom economy, unique reactivity with π-systems. researchgate.netrsc.org
Phase-Transfer CatalystsAsymmetric Epoxidation / CyclopropanationEnables use of simple inorganic reagents (e.g., H₂O₂), access to chiral products. acs.org
Copper (Cu) CatalystsAerobic Oxidative CyclizationUse of O₂ as a green oxidant, potential for novel difunctionalization reactions. nih.gov

Exploration of Unprecedented Reactivity Pathways

The co-location of a strained epoxide ring and an electrophilic enone system within a rigid spirocyclic framework suggests that this compound could participate in a variety of novel chemical transformations. Future research should systematically explore its reactivity with a diverse range of nucleophiles, electrophiles, and radical species.

One compelling area for investigation is the use of this compound in intramolecular cycloaddition reactions. A related compound, 1-oxaspiro[2.5]octa-5,7-dien-4-one, has been shown to undergo an intramolecular [4πs + 2πs] cycloaddition, demonstrating the potential for these systems to rapidly assemble complex polycyclic frameworks. researchgate.net Exploring the thermal and photochemical reactivity of this compound could unveil similar powerful transformations. Furthermore, cascade reactions initiated by the selective opening of the epoxide ring could lead to complex molecular architectures in a single step. For example, AgOTf-catalyzed cascade annulations of alkynols with aldehydes have been shown to produce intricate trioxa-fused ketals through a series of cyclization and addition events. rsc.org Investigating analogous reactions where the epoxide of this compound is opened by a tethered nucleophile could provide a pathway to novel, fused heterocyclic systems.

Advanced Characterization Techniques for Dynamic and Transient Species

Understanding the precise mechanisms of the reactions involving this compound requires the ability to detect and characterize short-lived intermediates. Future research will increasingly rely on advanced, time-resolved spectroscopic techniques. For instance, studying the conformational dynamics, such as the puckering of the six-membered ring, is essential as it dictates the molecule's reactivity.

The application of techniques like low-temperature NMR spectroscopy, stopped-flow analysis, and in-situ IR/Raman spectroscopy will be critical. These methods can provide snapshots of the reaction as it progresses, allowing for the identification of transient species like oxocarbenium ions or zwitterionic intermediates that may form during catalytic cycles or rearrangements. rsc.org Furthermore, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID), can help elucidate the structures of intermediates and products in complex reaction mixtures, providing crucial mechanistic insights.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from the laboratory to practical applications often benefits from the adoption of modern chemical manufacturing technologies. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in terms of safety, process control, and scalability. mdpi.com The synthesis of this compound, especially if it involves exothermic reactions or unstable intermediates, is an ideal candidate for development within a flow chemistry paradigm. mdpi.com This approach allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purities. mdpi.com

Beyond single-step synthesis, integrating flow reactors with automated platforms can enable the rapid generation of derivative libraries. By systematically varying starting materials or reagents, automated systems can synthesize and purify a wide array of analogues of this compound. This capability is invaluable for medicinal chemistry programs and materials discovery, where large numbers of compounds must be screened to identify candidates with desired properties. The progress in automated synthesis of complex biomolecules like proteins demonstrates the power of this approach, which could be adapted for small molecule scaffolds. rsc.org

Computational Design and Prediction of New Oxaspiro[2.5]octenone Architectures

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new experiments. For the this compound family, computational methods can play a pivotal role in several key areas. Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, helping to rationalize observed stereoselectivity or predict the feasibility of unexplored reaction pathways. acs.org

Looking forward, a significant opportunity lies in the use of computational tools for the de novo design of new oxaspiro[2.5]octenone architectures with tailored properties. By employing concepts like the automated assembly of secondary building units (AASBU), it may be possible to predict novel, stable topologies based on the oxaspiro skeleton. nih.gov This approach allows for the exploration of vast chemical spaces to identify promising synthetic targets that might not be conceived through traditional chemical intuition alone. nih.gov Such predictive modeling can guide synthetic efforts toward molecules with specific electronic, steric, or bioactive properties, accelerating the discovery process.

Table 2: Application of Computational Methods in Future Research
Computational MethodSpecific Application AreaAnticipated OutcomeReference
Density Functional Theory (DFT)Mechanistic Investigation of Synthetic PathwaysRationalization of stereochemical outcomes; prediction of reaction barriers. acs.org
Molecular Dynamics (MD)Conformational AnalysisUnderstanding of ring puckering and flexibility, which influences reactivity.
Quantitative Structure-Activity Relationship (QSAR)Prediction of Biological ActivityDesign of derivatives with enhanced potency or selectivity for biological targets. nih.gov
Automated Assembly of Building Units (AASBU)De Novo Design of Novel ScaffoldsGeneration of new, synthetically accessible oxaspiro architectures with unique topologies. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.